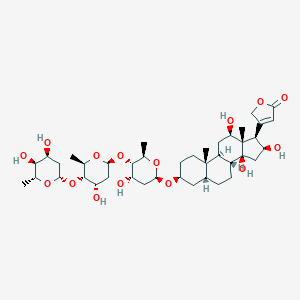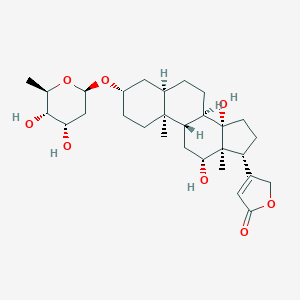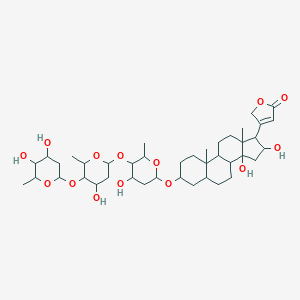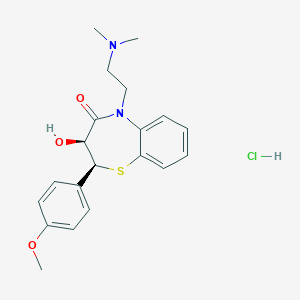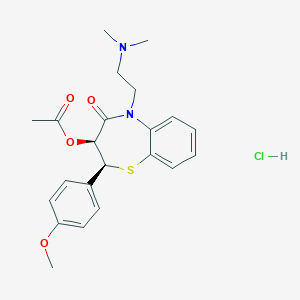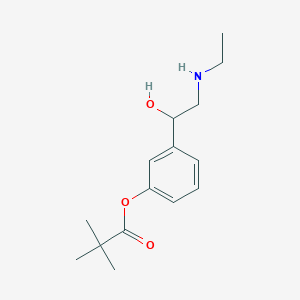
Methyl trityl ether
Overview
Description
“Methyl trityl ether” is a chemical compound with the formula C20H18O . It is also known by other names such as “Benzene, 1,1’,1’'-(methoxymethylidyne)tris-”, “Ether, methyl trityl”, “Triphenylmethyl methyl ether”, “Trityl methyl ether”, “Methyl triphenylmethyl ether”, and "Triphenylmethanol, methyl ether" .
Synthesis Analysis
The synthesis of Methyl trityl ether involves the reaction of triphenylmethanol with sulfuric acid and methanol . The alcohol group in triphenylmethanol is protonated by the sulfuric acid, making it a better leaving group. Methanol then acts as a nucleophile, attacking the carbocation and forming the ether .
Molecular Structure Analysis
The molecular structure of Methyl trityl ether consists of a central carbon atom bonded to three phenyl groups and one methoxy group . The IUPAC Standard InChI for Methyl trityl ether is InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 .
Scientific Research Applications
Synthesis of Chiral Polyamines
Methyl trityl ether, as a trityl moiety, is utilized in the synthesis of chiral polyamines. This process allows for the generation of polyamines with various side-chain functionalities, which are essential in creating complex organic molecules with specific chirality .
Protecting Synthons in Organic Methodologies
In organic synthesis, Methyl trityl ether serves as a protecting group for synthons. It facilitates the superficial cleavage of trityl ethers, which can occur easily and with good yield by reacting with certain reagents .
Adsorption Processes
The compound is involved in adsorption processes where it is adsorbed onto materials like Granular Activated Carbon (GAC) and ZSM-5. This is particularly rapid at the initial period and then reaches a plateau with increasing contact time .
Development of Synthetic Approaches
Methyl trityl ether plays a role in the development of synthetic approaches to tris(tetrathiaaryl)methyl radicals. These radicals have unique properties and promising applications that are under active research .
Spin Labeling Reagents
Trityl radicals derived from compounds like Methyl trityl ether are used as spin labeling reagents in electron spin resonance (ESR) studies. This application is crucial for site-directed spin-labeling and contributes to the advancement of modern methods in ESR .
Electronic Paramagnetic Resonance (EPR) Studies
In EPR studies, Methyl trityl ether-related trityl radicals are valuable for pulsed dipolar EPR, which has seen significant development and expansion into new research areas .
Mechanism of Action
Target of Action
Methyl trityl ether primarily targets functional groups in organic compounds . It is often used as a protecting group in organic synthesis . The compound’s primary role is to decrease the reactivity of these functional groups, thereby preventing unwanted side reactions during synthesis .
Mode of Action
Methyl trityl ether acts by attaching itself to the functional group in the molecule, thereby protecting it from reacting under synthetic conditions . This protection is particularly important when the molecule is subjected to one or more subsequent steps in the synthesis process .
Biochemical Pathways
The use of Methyl trityl ether affects the biochemical pathways involved in organic synthesis. By acting as a protecting group, it alters the course of the reaction, enabling the successful synthesis of the desired compound . The protected compound is a much weaker acid than the alkyne, and the displacement reaction can be carried out with the alkynide salt without difficulty .
Result of Action
The primary result of Methyl trityl ether’s action is the successful synthesis of the desired compound with minimal side reactions . By protecting reactive functional groups, it allows for more precise control over the reaction, leading to higher yields and fewer byproducts .
Action Environment
The action of Methyl trityl ether can be influenced by various environmental factors. For instance, the presence of an acid catalyst can facilitate the addition of an alcohol to the double bond of such an ether . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
properties
IUPAC Name |
[methoxy(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMNIXXVOOMKKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208278 | |
| Record name | Methyl trityl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
596-31-6 | |
| Record name | Methyl trityl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl trityl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl trityl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltriphenylmethylether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRITYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUO13CXB2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



